molecular formula C16H12BrClFNO4 B114361 (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid CAS No. 141443-09-6

(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid

Cat. No. B114361
M. Wt: 416.6 g/mol
InChI Key: ZLIGBZRXAQNUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid, also known as BFCA, is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation, while sparing the activity of COX-1 enzymes, which are important for maintaining normal physiological functions.

Biochemical And Physiological Effects

(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to have anti-inflammatory, analgesic, antipyretic, and anti-tumor effects. It also has neuroprotective effects and improves cognitive function. (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the growth of cancer cells by inducing apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid in lab experiments include its selective inhibition of COX-2 enzymes, its anti-inflammatory and anti-tumor effects, and its neuroprotective effects. However, the limitations of using (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid, including:
1. Further studies to determine the safety and efficacy of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid in humans.
2. Development of novel (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid derivatives with improved therapeutic properties.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid.
4. Evaluation of the potential of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
5. Investigation of the potential of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid as a chemopreventive agent for cancer.

Scientific Research Applications

(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. In inflammation research, (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

141443-09-6

Product Name

(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid

Molecular Formula

C16H12BrClFNO4

Molecular Weight

416.6 g/mol

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)

InChI Key

ZLIGBZRXAQNUFO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

synonyms

Leather protein

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester (3.20 g, 7.20 mmol) in ethanol (36 mL, 0.2 M) was cooled to 0° C. and treated with aq NaOH (1.25 M, 28.8 mL, 36.0 mmol). After stirring for 30 min, the solution was warmed to room temperature and stirred an additional 4 h. Next, the solution was acidified to pH 1–2 with 2 N HCl, diluted with ethyl acetate and washed with saturated aq NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to give [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid as a white crystalline solid (2.91 g, 97%): mp 184–185° C.; Rf 0.31 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 13.40 (br s, 1 H), 9.05, (t, J=5.7 Hz. 1 H), 7.83, (d, J=8.4 Hz, 1 H), 7.48 (d, J=10.5 Hz, 1 Hz), 7.38–7.32 (m, 2 H), 7.26 (d, J=1.8 Hz, 1 H), 7.13 (dd, J=8.4 Hz, J2=1.5 Hz, 1 H), 4.91 (s, 2 H), 4.49 (d, J=5.7 Hz, 2 H). ESI-LC/MS m/z calcd for C16H12BrClFNO4: 416.6; found 418.0 (M+1)+. Anal. calcd for C16H12BrClFNO4: C, 46.13; H, 2.90; N, 3.36; Cl, 17.02. Found C, 46.04; H, 2.89; N, 3.31; Cl, 17.09.
Name
[2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester
Quantity
3.2 g
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reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
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Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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